Diethyl [[(3-bromophenyl)amino]methylene]malonate
CAS No.: 351893-47-5
Cat. No.: VC21072350
Molecular Formula: C14H16BrNO4
Molecular Weight: 342.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351893-47-5 |
|---|---|
| Molecular Formula | C14H16BrNO4 |
| Molecular Weight | 342.18 g/mol |
| IUPAC Name | diethyl 2-[(3-bromoanilino)methylidene]propanedioate |
| Standard InChI | InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-6-10(15)8-11/h5-9,16H,3-4H2,1-2H3 |
| Standard InChI Key | VMUXYLRAWWSESX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=CNC1=CC(=CC=C1)Br)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C(=CNC1=CC(=CC=C1)Br)C(=O)OCC |
Introduction
Chemical Properties
Physical Properties
Diethyl [[(3-bromophenyl)amino]methylene]malonate exists as a solid compound under standard conditions. Based on the information available, the compound has a molecular weight of 342.18 g/mol. It typically appears as a crystalline solid with color ranging from white to off-white. The physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Diethyl [[(3-bromophenyl)amino]methylene]malonate
Structural Characteristics
The compound has several key structural features that define its chemical behavior:
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A malonate core (diethyl propanedioate) with two ethyl ester groups
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A methylene bridge connecting the malonate to the nitrogen atom
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A 3-bromophenyl (meta-bromophenyl) group attached to the nitrogen
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An enamine-like C=C-N structure that contributes to the compound's reactivity
The presence of the bromine atom at the meta position of the phenyl ring influences the electron distribution, affecting the compound's reactivity and potential for further transformations. The bromine substituent also serves as a potential site for substitution reactions, particularly for cross-coupling reactions in synthetic applications.
Synthesis and Preparation
Synthetic Routes
The primary synthetic route for Diethyl [[(3-bromophenyl)amino]methylene]malonate involves the condensation reaction between diethyl malonate and 3-bromoaniline. This reaction typically proceeds under basic conditions, often using a base such as sodium ethoxide as a catalyst. The general reaction scheme can be represented as:
Diethyl malonate + 3-bromoaniline → Diethyl [[(3-bromophenyl)amino]methylene]malonate
The synthesis typically begins with the deprotonation of diethyl malonate by the base to form an enolate, which then reacts with 3-bromoaniline. The reaction may require heating to reflux temperatures to drive it to completion.
Reaction Mechanisms
The reaction mechanism for the synthesis of Diethyl [[(3-bromophenyl)amino]methylene]malonate can be described as follows:
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Deprotonation of diethyl malonate by a base (e.g., sodium ethoxide) to form an enolate
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Nucleophilic attack of the enolate on a formylating agent to create a methylene bridge
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Condensation with 3-bromoaniline through nucleophilic addition
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Elimination of water to form the final product
In industrial settings, the synthesis may be optimized using automated reactors that control parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Table 2: Typical Reaction Conditions for the Synthesis of Diethyl [[(3-bromophenyl)amino]methylene]malonate
| Parameter | Condition |
|---|---|
| Reactants | Diethyl malonate, 3-bromoaniline |
| Catalyst/Base | Sodium ethoxide or triethylamine |
| Solvent | Ethanol or DMF |
| Temperature | Reflux (typically 70-100°C) |
| Reaction Time | Several hours |
| Purification | Column chromatography |
Optimization Strategies
Optimization of the synthesis of Diethyl [[(3-bromophenyl)amino]methylene]malonate focuses on improving yield and purity while minimizing side reactions. Strategies may include:
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Careful control of reaction temperature and time to prevent decomposition
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Selection of appropriate solvents to enhance solubility and reaction rates
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Use of catalysts to accelerate the condensation reaction
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Implementation of efficient purification methods, such as recrystallization or column chromatography
In industrial-scale production, continuous flow reactors might be employed to improve efficiency and reproducibility, while also enhancing safety by controlling the reaction environment more precisely. These optimization strategies are crucial for achieving high-quality product with maximum yield, especially when scaling up production for commercial applications.
Chemical Reactivity
Oxidation Reactions
Diethyl [[(3-bromophenyl)amino]methylene]malonate can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the methylene group or the nitrogen-carbon double bond, leading to the formation of more oxidized species. The oxidation may result in the formation of carboxylic acids or ketones, depending on the specific conditions and oxidizing agents used.
The reactivity of the compound toward oxidation is influenced by the electronic effects of the bromophenyl group and the malonate moiety, which can direct the oxidation to specific sites within the molecule.
Reduction Reactions
Reduction of Diethyl [[(3-bromophenyl)amino]methylene]malonate can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may lead to the reduction of the ester groups to alcohols or the reduction of the carbon-nitrogen double bond, depending on the specific conditions and reagents used. Selective reduction can be achieved by careful control of reaction conditions and choice of reducing agent.
The ability to selectively reduce different functional groups within the molecule provides opportunities for creating derivatives with tailored properties for specific applications.
Substitution Reactions
The bromine atom in the 3-bromophenyl group provides a reactive site for various substitution reactions, particularly metal-catalyzed cross-coupling reactions. These include:
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Suzuki-Miyaura coupling with boronic acids or esters
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Sonogashira coupling with terminal alkynes
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Buchwald-Hartwig amination with amines
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Heck coupling with alkenes
These reactions enable the functionalization of the phenyl ring, expanding the potential for creating more complex derivatives with tailored properties for specific applications. The reactivity of the bromine substituent in these coupling reactions is influenced by its position on the phenyl ring, with the meta position offering distinct reactivity compared to ortho or para positions.
Other Transformations
Beyond oxidation, reduction, and substitution reactions, Diethyl [[(3-bromophenyl)amino]methylene]malonate can participate in various other transformations:
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Cyclization reactions to form heterocyclic compounds
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Hydrolysis of the ester groups to form the corresponding carboxylic acids
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Transesterification to form different ester derivatives
These transformations further expand the utility of this compound as a versatile intermediate in organic synthesis, allowing for the construction of diverse molecular architectures from a single building block.
Applications
Role in Organic Synthesis
Diethyl [[(3-bromophenyl)amino]methylene]malonate serves as a valuable building block in organic synthesis. Its key applications include:
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As an intermediate in the synthesis of heterocyclic compounds
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In the preparation of biologically active molecules
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As a precursor for more complex structures in medicinal chemistry
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In the synthesis of Rosoxacin, an antibacterial agent
The malonate moiety allows for various transformations, including cyclization reactions to form heterocycles, which are important structural elements in many pharmaceutical compounds . The versatility of this compound in organic synthesis stems from its multiple reactive sites and functional groups that can be selectively modified to introduce structural complexity.
Pharmaceutical Applications
The primary pharmaceutical application of Diethyl [[(3-bromophenyl)amino]methylene]malonate is as an intermediate in the synthesis of Rosoxacin, an antibacterial agent. Rosoxacin belongs to the quinolone class of antibiotics and has been used in the treatment of urinary tract infections and gonorrhea.
The structural features of Diethyl [[(3-bromophenyl)amino]methylene]malonate make it a versatile starting material for the synthesis of other potential drug candidates, particularly those containing heterocyclic structures that are prevalent in many pharmaceutically active compounds .
Materials Science Applications
In materials science, malonate derivatives like Diethyl [[(3-bromophenyl)amino]methylene]malonate can serve as precursors for the synthesis of polymers and materials with specific properties. The ability to functionalize the phenyl ring through the bromine substituent provides opportunities for creating materials with tailored characteristics, such as specific optical or electronic properties.
These applications leverage the compound's reactive functional groups and ability to participate in polymerization reactions to create materials with desired physical and chemical properties.
Biological Research
In biological research, Diethyl [[(3-bromophenyl)amino]methylene]malonate and its derivatives have been studied for various properties:
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As probes for investigating biological processes
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In structure-activity relationship studies
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As starting materials for the synthesis of compounds with potential biological activity
Table 3: Applications of Diethyl [[(3-bromophenyl)amino]methylene]malonate
| Field | Application |
|---|---|
| Organic Synthesis | Building block for heterocyclic compounds |
| Pharmaceutical Chemistry | Intermediate in Rosoxacin synthesis |
| Medicinal Chemistry | Scaffold for bioactive compound development |
| Biological Research | Probe for studying biological processes |
Biological Activity
Other Biological Effects
Beyond antimicrobial properties, Diethyl [[(3-bromophenyl)amino]methylene]malonate and its derivatives may exhibit various biological activities, including:
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Anti-inflammatory effects
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Anticancer properties
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Enzyme inhibition
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Modulatory effects on cellular signaling pathways
Structure-Activity Relationships
The biological activity of Diethyl [[(3-bromophenyl)amino]methylene]malonate and related compounds is influenced by their structural features. The position and nature of substituents on the phenyl ring, as well as modifications to the malonate moiety, can significantly affect their interaction with biological targets.
Key structural elements that may influence biological activity include:
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The position of the bromine atom on the phenyl ring
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The nature of the ester groups on the malonate moiety
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The configuration of the enamine-like C=C-N structure
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Additional substituents that may be introduced through synthetic modifications
Understanding these structure-activity relationships is essential for optimizing the design of derivatives with enhanced biological properties for specific applications.
Comparison with Related Compounds
Malonic Acid Derivatives
Diethyl [[(3-bromophenyl)amino]methylene]malonate belongs to a broader family of malonic acid derivatives, which share the diethyl malonate core structure. Related compounds include:
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Diethyl malonate - The simplest member of this family, commonly used in organic synthesis
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Diethyl [(3-chlorophenyl)amino]methylene]malonate - A closely related compound with a chlorine atom instead of bromine
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Diethyl [(3-nitrophenyl)amino]methylene]malonate - Another analog with a nitro group instead of bromine
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Diethyl [(4-bromophenyl)amino]methylene]malonate - A positional isomer with the bromine atom at the 4-position (para) instead of the 3-position (meta)
These compounds share similar synthetic routes and chemical properties but differ in their reactivity based on the electronic and steric effects of their substituents.
Table 4: Comparison of Diethyl [[(3-bromophenyl)amino]methylene]malonate with Related Compounds
Structure-Property Relationships
The position and nature of substituents on the phenyl ring significantly influence the properties and reactivity of these compounds. For example:
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The meta-bromine in Diethyl [[(3-bromophenyl)amino]methylene]malonate affects the electron distribution differently than a para-bromine would
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Bromine vs. chlorine substitution influences reactivity in cross-coupling reactions
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The nature of the halogen affects the compound's physical properties, such as melting point and solubility
Understanding these structure-property relationships is crucial for predicting the behavior of these compounds in various applications and for designing derivatives with specific desired properties. These relationships also guide the selection of specific compounds for particular synthetic routes or applications based on their expected reactivity and properties.
Analytical Methods
Detection and Quantification
Detection and quantification of Diethyl [[(3-bromophenyl)amino]methylene]malonate typically employ chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. These methods allow for the identification and quantification of the compound in various matrices, such as reaction mixtures or pharmaceutical formulations.
The development of reliable analytical methods is essential for quality control in synthetic processes, ensuring the purity and identity of the compound for research and commercial applications.
Characterization Techniques
Standard analytical techniques for characterizing Diethyl [[(3-bromophenyl)amino]methylene]malonate include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy - For structural confirmation and purity assessment
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Mass Spectrometry - For molecular weight determination and fragmentation pattern analysis
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Infrared (IR) Spectroscopy - For identifying functional groups
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X-ray Crystallography - For determining the three-dimensional structure
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High-Performance Liquid Chromatography (HPLC) - For purity analysis
These techniques provide complementary information about the compound's structure and properties, ensuring accurate identification and characterization. NMR spectroscopy, in particular, is valuable for confirming the structural features of the compound, including the position of the bromine substituent and the configuration of the enamine-like structure.
Current Research and Future Perspectives
Recent Advances
Recent research involving Diethyl [[(3-bromophenyl)amino]methylene]malonate and related compounds has focused on exploring new synthetic methodologies, developing more efficient routes to complex molecular structures, and investigating novel applications . Advances in catalysis and green chemistry approaches have led to more sustainable and efficient synthesis methods for such compounds.
These advances include the development of milder reaction conditions, the use of alternative solvents, and the implementation of catalyst systems that enhance selectivity and reduce waste generation in the synthesis of this and related compounds.
Emerging Applications
Emerging applications for Diethyl [[(3-bromophenyl)amino]methylene]malonate and its derivatives include:
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Development of new pharmaceutical candidates with improved properties
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Creation of functional materials with specific optical or electronic properties
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Use in bioorthogonal chemistry for biological labeling and imaging
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Application in combinatorial chemistry for drug discovery
These applications leverage the compound's versatile structure and reactivity to address challenges in various scientific disciplines, expanding its utility beyond traditional synthetic applications.
Research Gaps and Opportunities
Despite the utility of Diethyl [[(3-bromophenyl)amino]methylene]malonate, several research gaps and opportunities remain:
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More comprehensive structure-activity relationship studies to better understand its biological effects
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of its potential in emerging fields such as materials science and nanotechnology
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Investigation of novel derivatives with enhanced properties for specific applications
Addressing these gaps could lead to significant advances in the understanding and application of this versatile compound, potentially opening new avenues for its use in various scientific and technological domains.
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